molecular formula C10H7ClN2O4 B8151224 (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate

Cat. No.: B8151224
M. Wt: 254.62 g/mol
InChI Key: BMBLUIIXCRRYHI-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate is a chemical compound with the molecular formula C11H8ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate typically involves the esterification of 4-Chloro-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium)

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, water or aqueous solvents

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride)

Major Products

    Substitution Reactions: Substituted pyridine derivatives

    Hydrolysis: 4-Chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-pyridine-2-carboxylic acid
  • 4-Chloro-pyridine-2-carboxylic acid methyl ester
  • 4-Chloro-6-phenyl-2-pyridinecarboxylic acid

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate is unique due to the presence of both the chloro-substituted pyridine ring and the 2,5-dioxo-pyrrolidin-1-yl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-chloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c11-6-3-4-12-7(5-6)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBLUIIXCRRYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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